molecular formula C12H15Cl2NO B6043502 N-(tert-butyl)-2-(2,4-dichlorophenyl)acetamide

N-(tert-butyl)-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B6043502
M. Wt: 260.16 g/mol
InChI Key: VRZLLGIWTDLXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(2,4-dichlorophenyl)acetamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diarylurea derivatives and has been shown to possess potent anticancer and anti-inflammatory properties.

Scientific Research Applications

BDA-410 has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, BDA-410 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammatory diseases, BDA-410 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of BDA-410 involves the inhibition of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, BDA-410 disrupts the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
BDA-410 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BDA-410 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that BDA-410 reduces tumor growth and metastasis in mouse models of breast and lung cancer. Additionally, BDA-410 has been shown to reduce inflammation in mouse models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

BDA-410 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, BDA-410 also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Additionally, the mechanism of action of BDA-410 is not fully understood and requires further investigation.

Future Directions

There are several future directions for the study of BDA-410. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BDA-410. Further studies are needed to elucidate the signaling pathways that are disrupted by BDA-410 and to identify the downstream targets of CK2 inhibition. Additionally, future studies should focus on the development of novel formulations of BDA-410 to improve its bioavailability in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of BDA-410 in humans.

Synthesis Methods

The synthesis of BDA-410 involves the reaction of 2,4-dichlorobenzoyl chloride with tert-butylamine followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and yield of BDA-410.

Properties

IUPAC Name

N-tert-butyl-2-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-12(2,3)15-11(16)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZLLGIWTDLXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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